Brilanestrant
Brilanestrant
ARN-810 has been used in trials studying the basic science and treatment of Breast Cancer.
Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, brilanestrant binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor. This may inhibit the growth and survival of ER-expressing cancer cells.
Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, brilanestrant binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor. This may inhibit the growth and survival of ER-expressing cancer cells.
Brand Name:
Vulcanchem
CAS No.:
1365888-06-7
VCID:
VC0548679
InChI:
InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+
SMILES:
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl
Molecular Formula:
C26H20ClFN2O2
Molecular Weight:
446.9 g/mol
Brilanestrant
CAS No.: 1365888-06-7
Cat. No.: VC0548679
Molecular Formula: C26H20ClFN2O2
Molecular Weight: 446.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Description | ARN-810 has been used in trials studying the basic science and treatment of Breast Cancer. Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, brilanestrant binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor. This may inhibit the growth and survival of ER-expressing cancer cells. |
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CAS No. | 1365888-06-7 |
Molecular Formula | C26H20ClFN2O2 |
Molecular Weight | 446.9 g/mol |
IUPAC Name | (E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ |
Standard InChI Key | BURHGPHDEVGCEZ-KJGLQBJMSA-N |
Isomeric SMILES | CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl |
SMILES | CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl |
Canonical SMILES | CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl |
Appearance | Solid powder |
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